(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Physicochemical profiling Drug-likeness Membrane permeability

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a disubstituted pyridine derivative bearing a bromine atom at position 5, a difluoromethoxy group at position 2, and a primary amine function at position 3, supplied as the hydrochloride salt for enhanced aqueous solubility. Its structure integrates a halogenated handle suitable for cross‐coupling chemistry with the metabolic stability benefits conferred by the OCF₂H moiety, making it a versatile intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.

Molecular Formula C7H8BrClF2N2O
Molecular Weight 289.5 g/mol
CAS No. 2231675-53-7
Cat. No. B1384646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
CAS2231675-53-7
Molecular FormulaC7H8BrClF2N2O
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CN)OC(F)F)Br.Cl
InChIInChI=1S/C7H7BrF2N2O.ClH/c8-5-1-4(2-11)6(12-3-5)13-7(9)10;/h1,3,7H,2,11H2;1H
InChIKeySFLFVNDLIGYZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride (CAS 2231675-53-7) – A Fluorinated Pyridine Building Block for Medicinal Chemistry and Kinase‐Targeted Procurement


(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a disubstituted pyridine derivative bearing a bromine atom at position 5, a difluoromethoxy group at position 2, and a primary amine function at position 3, supplied as the hydrochloride salt for enhanced aqueous solubility . Its structure integrates a halogenated handle suitable for cross‐coupling chemistry with the metabolic stability benefits conferred by the OCF₂H moiety, making it a versatile intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles [1].

Why (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride Cannot Be Replaced by Closest Pyridine Methanamine Analogs – A Physicochemical Evidence Primer


Although several pyridine methanamine derivatives exist as commercial screening compounds, subtle alterations in the halogen and alkoxy substitution pattern produce measurable shifts in lipophilicity, hydrogen‐bonding capacity, and synthetic reactivity that directly impact both medicinal chemistry optimization and scalable synthesis routes . The simultaneous presence of the 5‑bromo substituent and the 2‑difluoromethoxy group in the target compound creates a differentiated property profile that generic substitution with bromo‑methoxy or non‑brominated difluoromethoxy analogs cannot replicate, as quantified in the evidence below.

Quantitative Differentiation of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride Against Its Closest Available Analogs


Lipophilicity (LogP) Head‐to‐Head: Target Compound vs. Non‐Brominated 6‑Difluoromethoxy Analog

The target compound exhibits a computed LogP of 2.326, which is 0.484 log units higher than the 1.842 reported for (6-(difluoromethoxy)pyridin-3-yl)methanamine (CAS 1198103‑43‑3) . This difference reflects the contribution of the bromine atom to overall hydrophobicity. Consensus LogP for the comparator is even lower (1.23) when averaged across multiple prediction algorithms . In the context of CNS drug design, a ΔLogP of +0.5 can translate to measurably improved blood–brain barrier penetration.

Physicochemical profiling Drug-likeness Membrane permeability

Lipophilicity (LogP) Head‐to‐Head: Target Compound vs. 5‑Bromo‑2‑Methoxy Analog

Replacing the difluoromethoxy group with a methoxy group reduces LogP from 2.326 (target) to 2.012 for (5‑bromo‑2‑methoxypyridin‑3‑yl)methanamine . The +0.314 log unit advantage of the target compound stems from the higher electronegativity and fluorine content of the OCF₂H moiety. Fluorination is well established to increase logD without drastically altering molecular size, a property leveraged in lead optimization to improve metabolic stability and target residence time.

Physicochemical profiling Metabolic stability Fragment-based drug design

Synthetic Handle Differentiation: Bromine at Position 5 Enables Cross‐Coupling Chemistries Absent in Non‐Brominated Analogs

The 5‑bromo substituent allows direct participation in palladium‑catalyzed cross‑coupling reactions (Suzuki, Stille, Buchwald–Hartwig) to generate diversified compound libraries [1]. The non‑brominated analog (6-(difluoromethoxy)pyridin‑3‑yl)methanamine (CAS 1198103‑43‑3) lacks this reactive aryl halide, requiring pre‑functionalization of the pyridine ring before analogous derivatization. The presence of the bromine atom eliminates at least one synthetic step in typical medicinal chemistry workflows, expediting hit‑to‑lead optimization and reducing procurement complexity.

Synthetic accessibility C–C bond formation Library diversification

Bioavailability Score Class‑Level Comparison: Difluoromethoxy Group Confers Improved Oral Druggability Over Methoxy Analogs

While no experimental bioavailability data exist for the target compound, the closely related (6‑(difluoromethoxy)pyridin‑3‑yl)methanamine has a computed Bioavailability Score of 0.55, with no CYP450 inhibition alerts (CYP1A2, 2C19, 2C9, 2D6, 3A4 all predicted non‑inhibitors) and high gastrointestinal absorption . The methoxy analog is not accompanied by such comprehensive ADME prediction data from authoritative databases. The difluoromethoxy group is recognized in the medicinal chemistry literature as a metabolically stable isostere of methoxy that resists O‑demethylation, thereby reducing first‑pass metabolism [1].

ADME prediction Oral bioavailability Rule‑of‑five compliance

Best‑Fit Application Scenarios for (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride Based on Evidenced Differentiation


Kinase Inhibitor Fragment Library Enrichment with a Pre‑Functionalized Bromo Handle

Medicinal chemistry teams pursuing class III PTK receptor family inhibitors (FMS, c‑KIT, PDGFR, FLT3) can directly incorporate the target compound into parallel synthesis workflows via the 5‑bromo position, eliminating a halogenation step [1]. The enhanced lipophilicity (LogP = 2.326) and difluoromethoxy‑mediated metabolic stability make this scaffold particularly suitable when CNS permeability or extended target residence time is desired .

CYP2A6 Inhibitor Lead Optimization Requiring Positional Selectivity Tuning

3‑Pyridinemethanamine derivatives have demonstrated CYP2A6 inhibitory activity with structure‑activity relationships sensitive to pyridine ring substitution position [1]. The bromine atom at position 5 of the target compound offers a unique vector for exploring the chemical space around the CYP2A6 active site that is inaccessible with the 6‑substituted or non‑brominated difluoromethoxy analogs .

Suzuki‑Based High‑Throughput Library Synthesis for Oncology Target Diversification

The combination of a reactive aryl bromide and a protected amine (hydrochloride salt) makes the target compound directly compatible with automated liquid handling systems for Suzuki coupling cascades [1]. The LogP advantage over non‑brominated and methoxy congeners ensures that resulting coupled products maintain favorable physicochemical profiles for cellular assays .

Fragment‑Based Drug Discovery Prioritizing Oral Druggability and Metabolic Stability

When screening fragments against targets requiring oral bioavailability, the difluoromethoxy series (inferred Bioavailability Score = 0.55, no CYP alerts) holds a class‑level advantage over methoxy analogs that are predisposed to CYP‑mediated O‑demethylation [1]. The target compound’s LogP of 2.326 positions it within the optimal range (LogP 1–3) for fragment‑to‑lead progression .

Quote Request

Request a Quote for (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.